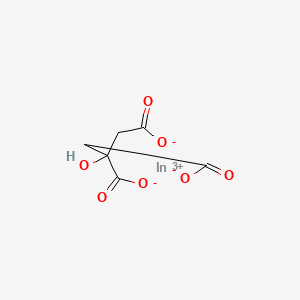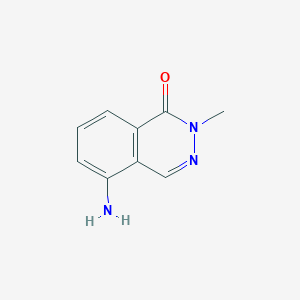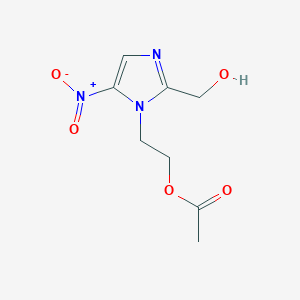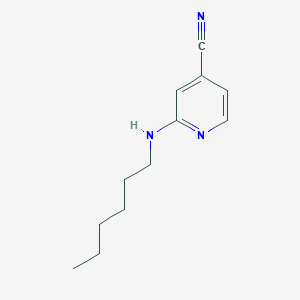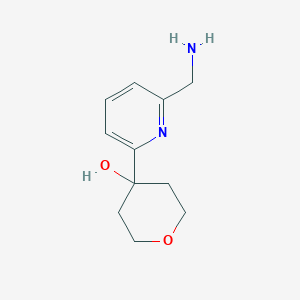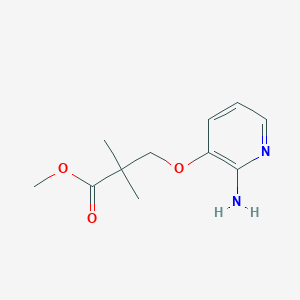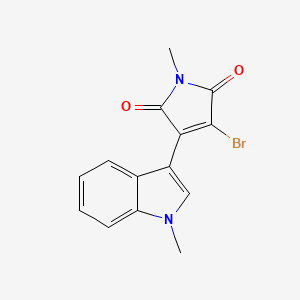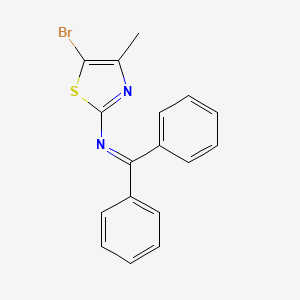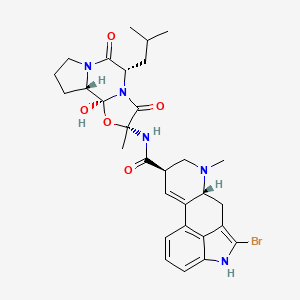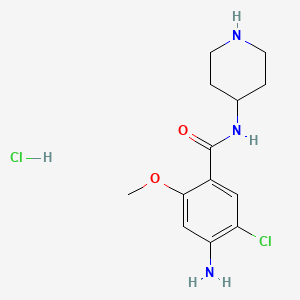
4-Amino-5-chloro-2-methoxy-N-(piperidin-4-yl)benzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-5-chloro-2-methoxy-N-(piperidin-4-yl)benzamide hydrochloride is a chemical compound that belongs to the class of benzamides It is characterized by the presence of an amino group, a chloro group, and a methoxy group attached to a benzamide core, along with a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-chloro-2-methoxy-N-(piperidin-4-yl)benzamide hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Nitration: The starting material, 4-chloro-2-methoxybenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Amidation: The resulting 4-amino-5-chloro-2-methoxybenzoic acid is then reacted with piperidine to form the desired benzamide compound.
Hydrochloride Formation: Finally, the benzamide is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-5-chloro-2-methoxy-N-(piperidin-4-yl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dechlorinated products.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Applications De Recherche Scientifique
4-Amino-5-chloro-2-methoxy-N-(piperidin-4-yl)benzamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Amino-5-chloro-2-methoxy-N-(piperidin-4-yl)benzamide hydrochloride involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, modulating their activity and influencing neurological pathways. The exact molecular targets and pathways are still under investigation, but it is thought to affect dopamine and serotonin receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Metoclopramide: A benzamide derivative used as an antiemetic and gastroprokinetic agent.
Clebopride: Another benzamide derivative with similar pharmacological properties.
Uniqueness
4-Amino-5-chloro-2-methoxy-N-(piperidin-4-yl)benzamide hydrochloride is unique due to its specific substitution pattern on the benzamide core, which imparts distinct pharmacological properties. Its combination of an amino group, chloro group, and methoxy group, along with the piperidine ring, differentiates it from other benzamide derivatives.
Propriétés
Formule moléculaire |
C13H19Cl2N3O2 |
|---|---|
Poids moléculaire |
320.21 g/mol |
Nom IUPAC |
4-amino-5-chloro-2-methoxy-N-piperidin-4-ylbenzamide;hydrochloride |
InChI |
InChI=1S/C13H18ClN3O2.ClH/c1-19-12-7-11(15)10(14)6-9(12)13(18)17-8-2-4-16-5-3-8;/h6-8,16H,2-5,15H2,1H3,(H,17,18);1H |
Clé InChI |
HBBRUIJYLZSLSM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1C(=O)NC2CCNCC2)Cl)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


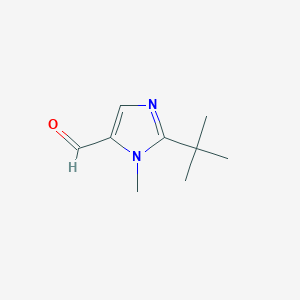
![3-[(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)methyl]amino-2-chloropyridine](/img/structure/B8343075.png)
![(4R)-4-benzyl-3-[(2R,3S)-3-hydroxy-2-methylpentanoyl]-1,3-oxazolidin-2-one](/img/structure/B8343082.png)

